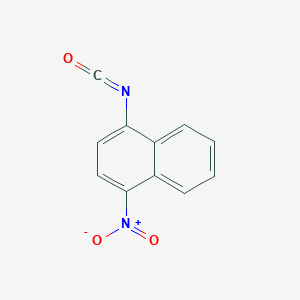

1-Isocyanato-4-nitronaphthalene

Description

1-Isocyanato-4-nitronaphthalene (CAS: 54528-16-4) is a naphthalene derivative featuring an isocyanate (-NCO) group at the 1-position and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₁₁H₆N₂O₃, with a molecular weight of 214.18 g/mol (calculated from and ). The nitro group is strongly electron-withdrawing, which significantly influences the compound’s electronic properties, reactivity, and applications. Isocyanates are widely used in polymer synthesis (e.g., polyurethanes), while nitro groups often serve as directing moieties in electrophilic substitution reactions or as precursors for amine derivatives.

Properties

CAS No. |

54528-16-4 |

|---|---|

Molecular Formula |

C11H6N2O3 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1-isocyanato-4-nitronaphthalene |

InChI |

InChI=1S/C11H6N2O3/c14-7-12-10-5-6-11(13(15)16)9-4-2-1-3-8(9)10/h1-6H |

InChI Key |

CPRYOKDAPHAQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=O |

Origin of Product |

United States |

Preparation Methods

1-Isocyanato-4-nitronaphthalene can be synthesized through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents . The resulting 1-nitronaphthalene can then be reacted with phosgene (COCl₂) to introduce the isocyanate group, forming this compound .

Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like indium(III) triflate or lanthanum(III) nitrobenzenesulfonates can be used to enhance the efficiency of the nitration process .

Chemical Reactions Analysis

1-Isocyanato-4-nitronaphthalene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. Major products formed from these reactions include amino derivatives, ureas, and carbamates .

Scientific Research Applications

1-Isocyanato-4-nitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-nitronaphthalene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the synthesis of polymers and pharmaceuticals .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-isocyanato-4-nitronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of Selected Naphthalene Derivatives

Substituent Effects on Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in this compound deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to electron-donating groups like methoxy (1-isocyanato-4-methoxynaphthalene). For example, nitration or sulfonation reactions would proceed slower in the nitro derivative .

- Chloro substituents (1-chloro-4-isocyanatonaphthalene) are less deactivating than nitro, allowing moderate reactivity in nucleophilic aromatic substitution (SNAr) reactions .

Isocyanate vs. Isothiocyanate :

Physical Properties

- Solubility: The nitro group in this compound increases polarity, making it less soluble in nonpolar solvents (e.g., hexane) compared to alkyl-substituted derivatives like 1-ethyl-4-methylnaphthalene (CAS: 27424-87-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.